molecular formula C19H21N7O3 B2567067 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide CAS No. 2034368-59-5

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide

Cat. No.: B2567067
CAS No.: 2034368-59-5
M. Wt: 395.423
InChI Key: PFCGTUZFDUCLGZ-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide is a complex organic compound that features a unique structure combining cyclopropyl, pyridazinyl, and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the cyclopropyl and imidazolyl groups. Key steps include:

    Formation of the Pyridazinone Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step involves the use of cyclopropyl halides in the presence of a base to form the cyclopropyl-substituted pyridazinone.

    Attachment of the Imidazolyl Group: The imidazolyl group is introduced via nucleophilic substitution reactions using imidazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the imidazolyl and pyridazinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Imidazole derivatives in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and imidazolyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
  • 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethylamine
  • 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide stands out due to its dual pyridazinyl and imidazolyl functionalities, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-13(26-18(28)6-4-15(22-26)14-2-3-14)19(29)21-9-11-25-17(27)7-5-16(23-25)24-10-8-20-12-24/h4-8,10,12-14H,2-3,9,11H2,1H3,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCGTUZFDUCLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=CC(=N1)N2C=CN=C2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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